Moroxydine-d8 Hydrochloride
Description
Moroxydine-d8 Hydrochloride is a stable isotope-labeled derivative of moroxydine hydrochloride, where eight hydrogen atoms are replaced with deuterium (²H or D) . This modification is strategically employed in pharmacokinetic and metabolic studies to enhance the detection and quantification of the parent compound, moroxydine, using advanced analytical techniques such as mass spectrometry. Moroxydine itself is an antiviral agent historically investigated for its activity against RNA viruses, including influenza . The deuterated form, this compound, serves as an internal standard in research, minimizing variability in drug metabolism assays and improving data reliability .
Properties
Molecular Formula |
C₆H₅D₈N₅O ·HCl |
|---|---|
Molecular Weight |
179.253646 |
Synonyms |
N-[Imino(4-morpholinyl)methyl]guanidine Hydrochloride-d8; N1,N1-Anhydrobis(β-hydroxyethyl)biguanide Hydrochloride-d8; SKF 8898A Hydrochloride-d8; Vironil Hydrochloride-d8; Virugon Hydrochloride-d8; Virumin Hydrochloride-d8; Wirumin Hydrochloride-d8; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Challenges
Advantages of Deuterated Compounds :
Deuterated analogs like this compound reduce inter-subject variability in clinical trials and improve detection limits in trace analyses .- Limitations: Isotopic purity is critical; contaminants (e.g., non-deuterated residues) can skew results. Stringent quality control, as outlined in monographs like Prilocaine Hydrochloride (), is essential .
Safety Considerations : While specific safety data for this compound is lacking, general guidelines for handling deuterated compounds align with those for hazardous chemicals, including PPE and ventilation () .
Q & A
Q. What documentation is required for ethical approval of in vivo studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
